![molecular formula C14H22O4Si B8679398 Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate
Vue d'ensemble
Description
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a hydroxyl group, and a tert-butyldimethylsilyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate typically involves the esterification of methyl gentisate with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-5-(t-butyldimethylsilyloxy)benzoate.
Reduction: Formation of methyl 2-hydroxy-5-(t-butyldimethylsilyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a tyrosinase inhibitor, which is important in the study of melanin synthesis and skin pigmentation disorders.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This interaction is facilitated by the compound’s ability to fit into the binuclear copper active site of tyrosinase, enhancing its binding affinity and inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-5-ethynylbenzoate: Similar structure but with an ethynyl group instead of a silyloxy group.
Methyl 2-hydroxy-5-(trimethylsilyl)ethynylbenzoate: Contains a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potent tyrosinase inhibitor compared to its analogues .
Propriétés
Formule moléculaire |
C14H22O4Si |
|---|---|
Poids moléculaire |
282.41 g/mol |
Nom IUPAC |
methyl 5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybenzoate |
InChI |
InChI=1S/C14H22O4Si/c1-14(2,3)19(5,6)18-10-7-8-12(15)11(9-10)13(16)17-4/h7-9,15H,1-6H3 |
Clé InChI |
XGIVEBOLZSZCOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
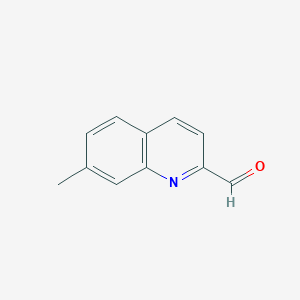
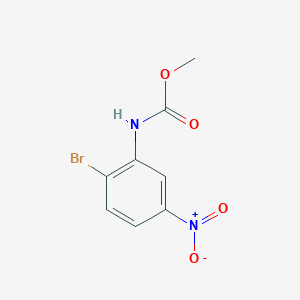
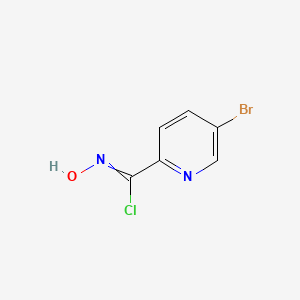
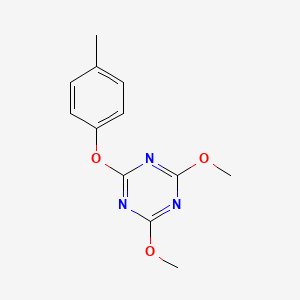
![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)
![N-[(Hex-5-en-1-yl)(propan-2-yl)carbamoyl]-3-methyl-L-valine](/img/structure/B8679361.png)
![4-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B8679368.png)
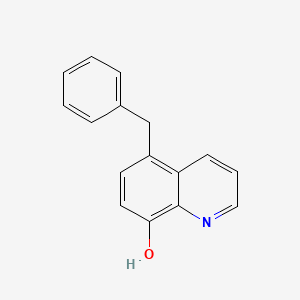
![N-[4-(pyrazol-3-yl)-phenyl]-formamide](/img/structure/B8679380.png)
![3-[(Ethoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B8679386.png)
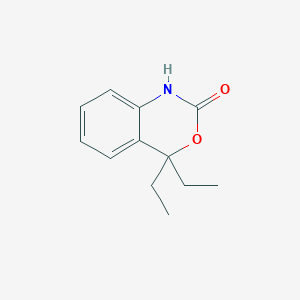
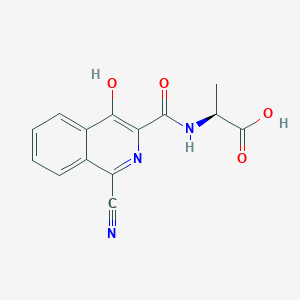
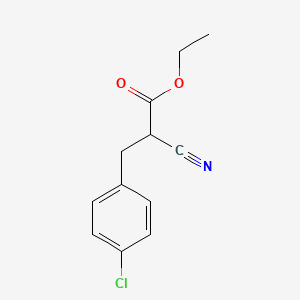
![5-Chloro-1-[(4-methylphenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B8679422.png)
